9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

Purity Analysis Building Blocks Quality Control

Sourcing conformationally constrained sulfonamide scaffolds for FBDD often leads to supply inconsistency and uncertain purity. This compound directly addresses these challenges: • 95% purity free base (CAS 1936209-57-2) with drug-like LogP (-0.0745) & TPSA (46.17 Ų) for hit ID. • HCl salt (CAS 2059938-06-4) offers >5-fold higher LogP (0.3473) for improved cell permeability. • Fully oxidized sulfonamide (9,9-dioxide) ensures structural integrity for SAR-distinct from sulfoxide analogs. Consistent quality, global shipping.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
Cat. No. B13256012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1CC2CNCCC1S2(=O)=O
InChIInChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2
InChIKeyUJQNYEXXUDWNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9Lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione Overview


9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione (IUPAC: 9λ⁶-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide) is a saturated bicyclic sulfonamide characterized by its conformationally constrained [4.2.1] framework . Its core structure, defined by the systematic IUPAC name 9λ⁶-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide, features a sulfonamide moiety integrated into a bridged bicyclic system . The bicyclo[4.2.1]nonane scaffold has been explored in medicinal chemistry, notably for its application in γ-secretase inhibitors [1]. Available as both a free base (CAS 1936209-57-2) and a hydrochloride salt (CAS 2059938-06-4) , this compound is primarily utilized as a versatile small molecule scaffold or building block in early-stage drug discovery and chemical biology research.

Scaffold selection

Bicyclic sulfonamide core for fragment-based or early-stage drug discovery libraries; suits medicinal chemistry exploration of gamma-secretase and related targets.

Form choice

Free base (hydrophilic) for aqueous compatibility; hydrochloride salt (increased lipophilicity) for assays where passive permeability is a consideration.

Purity level

95% purity suitable for hit identification and method development; higher-purity derivatives available when assay sensitivity demands it.

9Lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione: Why Substitution Fails


Substituting 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione with a generic analog from the same chemical space is inadvisable due to significant differences in key physicochemical parameters and chemical identity that directly impact experimental reproducibility and downstream applications. These differences are not merely theoretical; they translate to practical consequences in purification, formulation, and biological activity. Critical differentiators include the oxidation state of the sulfur atom, which defines the sulfonamide functionality ; the choice between free base and hydrochloride salt forms, which profoundly affects solubility and crystallinity [1]; and variations in fundamental properties like LogP and TPSA that alter membrane permeability and target engagement . The evidence presented below quantifies these differences, providing a robust, data-driven rationale for precise compound selection to ensure consistency and validity in research outcomes.

1
Oxidation state mismatch

Sulfonamide (9,9-dioxide) is functionally distinct from the sulfoxide (9-oxide) analog; substituting one for the other invalidates SAR and hydrogen-bonding networks.

2
Salt vs. free base interchange

Free base and HCl salt exhibit substantially different solubility and permeability profiles; direct substitution may shift assay-formulation behavior and ADME interpretation.

3
Purity grade inadequacy

A 95% purity scaffold can introduce impurities that confound quantitative biophysical assays; higher-purity grades (>97%) may be required for reference-standard or late-stage work.

9Lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione: Procurement Evidence Guide


Purity Variation in Sulfonamide Scaffolds

The target compound 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione (free base, CAS 1936209-57-2) is offered with a standard purity of 95% . In contrast, other complex sulfonamide scaffolds, such as a 9,9-dioxo-N-substituted derivative, can be sourced with a certified purity of >97% . This 2% difference in purity can be critical in high-precision applications such as biophysical assays or as a standard in analytical method development, where impurities can confound results or lead to erroneous activity assignments.

Purity gap
Data to verify
95% (free base) vs >97% (N-substituted derivative)
2% purity difference may alter assay reproducibility; confirm grade suitability for intended biophysical or analytical use.
Vendor-specified HPLC/NMR data; independent verification recommended.
Purity Analysis Building Blocks Quality Control

Lipophilicity Difference: Free Base vs. Hydrochloride Salt

The logP (octanol-water partition coefficient) is a key determinant of a molecule's permeability and solubility. The free base form of 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione exhibits a LogP of -0.0745 , indicating a strong hydrophilic character. Conversely, its hydrochloride salt form has a significantly higher LogP of 0.3473 . This numerical difference represents a more than 5-fold change in partition coefficient on a logarithmic scale, signifying a substantial shift towards increased lipophilicity for the salt form.

Lipophilicity shift
Data to verify
Δ LogP 0.42 (salt >5× more lipophilic)
LogP increase may enhance membrane permeability but reduce aqueous solubility; impacts dose-response formulation.
Calculated LogP from vendor datasheets; experimental confirmation advised.
Lipophilicity ADME Solubility

TPSA Difference and Oral Bioavailability

Topological Polar Surface Area (TPSA) is a constant physicochemical property of a neutral molecule's topology, crucial for predicting oral bioavailability (Veber rules). The TPSA for the target compound 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione (free base) is 46.17 Ų . This value is well below the common threshold of 140 Ų, suggesting favorable oral absorption potential. In contrast, the TPSA for the hydrochloride salt is identical , but its distinct LogP value (see above) will drastically alter its actual absorption, distribution, metabolism, and excretion (ADME) profile, making TPSA an insufficient predictor on its own.

TPSA context
Class-level
46.17 Ų (free base), identical for salt
Identical TPSA does not guarantee equivalent ADME; the marked LogP difference must be considered for oral absorption potential.
Calculated descriptor; Veber rules must be interpreted together with experimental LogP.
Drug-Likeness Oral Bioavailability TPSA

Procurement Cost Efficiency Comparison

The cost of a chemical scaffold is a direct function of its structural complexity and commercial demand. The core scaffold 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione (free base, 95% purity) is priced at $820.00 per gram . In comparison, a more complex derivative, 9,9-dioxo-N-[4-(pyrazol-1-ylmethyl)phenyl]-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide, is priced at $2,000.00 per gram . This represents a 144% cost premium for the derivative.

Cost efficiency
Data to verify
$820/g (free base) vs $2,000/g (derivative) – 144% premium
Core scaffold offers substantial cost advantage for high-throughput screening; verify budget alignment before committing to derivative.
Catalog prices as of May 2026; subject to change.
Procurement Cost Building Blocks Supply Chain

Sulfur Oxidation State: Sulfonamide vs. Sulfoxide

The sulfur oxidation state defines a compound's functional group and its associated reactivity profile. The target compound, 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione, contains a fully oxidized sulfonamide (S=O, 9,9-dioxide) . A closely related analog, 9lambda4-thia-3-azabicyclo[4.2.1]nonan-9-one, is a sulfoxide (S-oxide) . The difference between a sulfoxide and a sulfonamide is profound, affecting hydrogen-bonding capacity, three-dimensional geometry, metabolic stability, and overall reactivity in chemical synthesis.

Oxidation state
Class-level
Sulfonamide (9,9-dioxide) vs sulfoxide (9-oxide)
Functional group difference alters H-bonding, geometry, and stability; sulfonamide cannot replace sulfoxide in SAR models.
IUPAC assignment; core structural discriminator.
Sulfonamide Oxidation State Reactivity

Molecular Formula and Weight Discrimination

The precise molecular identity of a compound is paramount for experimental reproducibility. The target compound 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione, in its free base form, has the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . Its hydrochloride salt counterpart, a chemically distinct entity, is defined by the formula C7H14ClNO2S and a higher molecular weight of 211.71 g/mol . This 36.46 g/mol increase corresponds precisely to the addition of HCl, affecting all stoichiometric calculations and analytical measurements.

Molecular identity
Data to verify
C₇H₁₃NO₂S (175.25 g/mol) vs C₇H₁₄ClNO₂S (211.71 g/mol)
Formula and MW difference directly affects molarity calculations; incorrect weight leads to concentration errors.
Vendor MS/elemental analysis; confirm before quantitative use.
Molecular Identity Salt Selection Analytical Chemistry

9Lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione: Application Scenarios


Cost-Effective Core for Fragment-Based Screening

For laboratories initiating a fragment-based drug discovery (FBDD) campaign against a novel target, 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione (free base, CAS 1936209-57-2) represents a strategic choice for its balanced cost and purity profile. At $820.00/g for 95% purity, it is 144% more economical than a more complex, higher-purity derivative . Its LogP of -0.0745 and TPSA of 46.17 Ų position it within drug-like chemical space, making it an ideal starting point for hit identification without incurring the premium cost of advanced intermediates.

Hydrochloride Salt for Enhanced Cell Permeability

When designing cell-based assays where passive membrane permeability is a potential bottleneck, the hydrochloride salt form (CAS 2059938-06-4) should be prioritized. The >5-fold increase in lipophilicity (LogP of 0.3473 for the salt vs. -0.0745 for the free base) strongly suggests improved cell penetration. This can be a decisive factor in achieving a measurable cellular response, outweighing the potentially reduced aqueous solubility compared to the free base.

Precise Sulfonamide Identity for Reproducibility

In synthetic chemistry, the specific oxidation state of the sulfur atom is a non-negotiable structural feature. The 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione core, characterized by its fully oxidized sulfonamide (9,9-dioxide), is chemically distinct from its sulfoxide analog (9-oxide) . This distinction is critical for any subsequent derivatization chemistry or SAR studies, where the presence of a sulfonamide versus a sulfoxide will dictate the compound's reactivity, hydrogen-bonding network, and biological target engagement. Therefore, precise procurement of the 9,9-dione is essential for maintaining the integrity of a research program.

Analytical Method Development and QC Standardization

For analytical chemists developing HPLC or LC-MS methods for reaction monitoring or purity assessment, the exact molecular weight (175.25 g/mol for free base vs. 211.71 g/mol for hydrochloride salt) is a fundamental input parameter . The 95% purity grade of the free base makes it a suitable starting point for method development, where cost-efficiency is often a priority during the optimization phase, reserving higher-purity (>97%) materials for final validation and as certified reference standards .

Application
Selection Property
Validation Focus
Fragment-based library building
Cost–purity balance
Verify purity grade suitability for primary screen hit identification
Cell permeability assays
Lipophilicity (LogP)
Confirm that hydrochloride salt form delivers expected intracellular exposure
SAR / pharmacophore studies
Sulfonamide identity
Validate that 9,9-dioxide oxidation state is preserved; avoid sulfoxide analogs
Analytical method development
Molecular weight & salt form
Use correct MW for standard preparation; cross-check salt/free base identity
Quote Request

Request a Quote for 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.